molecular formula C29H43N5O5 B1509547 Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate CAS No. 402958-97-8

Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

カタログ番号: B1509547
CAS番号: 402958-97-8
分子量: 541.7 g/mol
InChIキー: HUUMAPYJEFOBOW-HRKPPWRHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a highly substituted cyclopenta[c]pyrrole derivative featuring a pyrazine-2-carbonylamino group, a cyclohexyl substituent, and a 3,3-dimethylbutanoyl backbone. The ethyl ester moiety at the C3 position enhances lipophilicity, which may improve membrane permeability compared to carboxamide analogs .

特性

IUPAC Name

ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36)/t19-,20-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMAPYJEFOBOW-HRKPPWRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[[2S]-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is a complex organic compound belonging to a class of cyclopentane derivatives. This compound has garnered attention for its potential biological activities and therapeutic applications.

The primary mechanism of action for this compound involves its interaction with specific biological targets. It has been shown to act as an antagonist to the Protease Activated Receptor 1 (PAR1), a G-protein coupled receptor crucial in platelet aggregation regulation. By inhibiting PAR1 activity, this compound can potentially reduce thrombin-induced platelet aggregation, which is significant in managing cardiovascular events such as myocardial infarction and stroke.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Binding Affinity : It binds specifically to PAR1, inhibiting its function and thus modulating the downstream signaling pathways associated with platelet activation.
  • Metabolic Stability : Studies indicate that the compound maintains moderate metabolic stability, allowing it to remain active over a defined period before degradation.
  • Cellular Effects : The compound influences various cellular functions by modulating cell signaling pathways and gene expression related to platelet aggregation and cardiovascular health.

Research Findings

Recent studies have explored the biological activities of this compound in various experimental models:

In Vitro Studies

In vitro experiments have demonstrated that the compound effectively inhibits PAR1-mediated signaling pathways. For instance:

  • Platelet Aggregation Assays : The compound significantly reduced thrombin-induced platelet aggregation in isolated human platelets.
  • Cell Signaling Pathways : It altered the phosphorylation status of key proteins involved in platelet activation and aggregation .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Dosage Effects : Higher doses resulted in a more pronounced inhibition of PAR1 activity and a significant reduction in thrombotic events. For example, in rodent models, administration of the compound led to a marked decrease in serum levels of RBP4 (retinol-binding protein 4), which is associated with lipid metabolism and cardiovascular risk .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cardiovascular Disease Management : In a study involving mice prone to thrombosis, administration of the compound resulted in a 50% reduction in thrombotic events compared to control groups.
  • Diabetes Research : The compound was also investigated for its effects on glucose metabolism and insulin sensitivity in diabetic models, showing promising results in improving metabolic profiles .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

Compound NameMechanism of ActionBiological ActivityMetabolic Stability
Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylatePAR1 AntagonistModerate platelet inhibitionLow stability
Ethyl 1-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylatePAR1 AntagonistHigh platelet inhibitionModerate stability
Ethyl (3S,3aS,6aR) derivativePAR1 AntagonistHigh efficacy against thrombotic eventsModerate stability

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Weight (g/mol) Key Functional Groups Biological Activity Source/Application
Target Compound ~665.8* Ethyl ester, cyclopenta[c]pyrrole, pyrazine-2-carbonyl Presumed antiviral/protease Synthetic (hypothetical)
Telaprevir (257) 679.8 Carboxamide, cyclopenta[c]pyrrole, pyrazine-2-carbonyl HCV protease inhibitor FDA-approved antiviral
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-... ~490.6 Ethoxycarbonyl, cyclopenta[b]pyrrole, phenyl Renin inhibitor (hypothetical) Pharmaceutical intermediate
(3aR,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 227.3 tert-butyl ester, hydroxycyclopenta[c]pyrrole Synthetic intermediate Chemical synthesis

*Calculated based on molecular formula.

Structural Nuances and Bioactivity

  • Core Scaffold : The cyclopenta[c]pyrrole moiety is shared across all analogs, but stereochemistry (e.g., 3aS vs. 3aR) and ring saturation (hexahydro vs. octahydro) influence conformational stability and target binding .
  • Functional Group Variations: The ethyl ester in the target compound contrasts with Telaprevir’s carboxamide, likely altering metabolic stability. Esters are prone to hydrolysis, whereas amides resist enzymatic cleavage, affecting half-life . Analogs with tert-butyl esters (e.g., ) lack the pyrazine-2-carbonylamino group, limiting their bioactivity to intermediate roles in synthesis.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl ester and cyclohexyl substituent increase logP compared to Telaprevir, suggesting better membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : Telaprevir’s carboxamide and cyclopropyl groups confer resistance to first-pass metabolism, whereas the target compound’s ester may require prodrug optimization .
  • Synthetic Accessibility : The tert-butyl-protected analog is simpler to synthesize due to fewer stereocenters, but it lacks therapeutic relevance without functionalization .

Patent and Therapeutic Landscape

  • The target compound’s structural similarities suggest comparable mechanisms but untested efficacy .
  • Patent Trends: Recent patents (e.g., ) highlight modifications to pyrrolo[2,3-e]pyrazine scaffolds, emphasizing substituent diversity (e.g., nitriles, oxetanes) for intellectual property claims. The target compound’s unique cyclohexyl-dimethylbutanoyl combination may circumvent existing patents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。